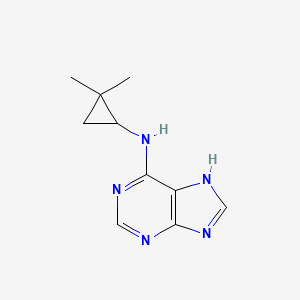
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This small molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine inhibits the downstream signaling pathways that are activated by adenosine, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been shown to have several biochemical and physiological effects, including the inhibition of tumor angiogenesis and metastasis, the regulation of cardiac function, and the protection of neurons against oxidative stress and apoptosis. N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine in lab experiments is its high potency and selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor. However, one limitation of using N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine is its relatively low solubility in water, which can make it challenging to use in certain experimental conditions.
将来の方向性
There are several potential future directions for the use of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine in scientific research. One area of interest is the development of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine-based therapies for cancer, cardiovascular diseases, and neurological disorders. Another potential direction is the investigation of the role of the adenosine A1 receptor in other physiological processes, such as inflammation and metabolism. Additionally, the development of new analogs of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine with improved solubility and pharmacokinetic properties could further enhance its potential therapeutic applications.
合成法
The synthesis of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine involves several steps, including the reaction of 2,2-dimethylcyclopropylamine with 2,6-dichloropurine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification using chromatography techniques.
科学的研究の応用
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been shown to inhibit the growth of cancer cells by blocking the adenosine A1 receptor, leading to the suppression of tumor angiogenesis and metastasis. In cardiovascular research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been investigated for its role in regulating cardiac function and reducing ischemic injury. In neurological research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-10(2)3-6(10)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBMVJQTPBPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)

![(2S)-2-[(1-carbamoylpiperidine-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7586975.png)
![(2S)-3-(4-hydroxyphenyl)-2-[[methyl(propan-2-yl)carbamoyl]amino]propanoic acid](/img/structure/B7586985.png)
![4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)